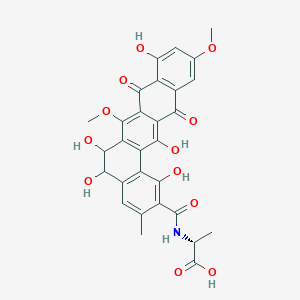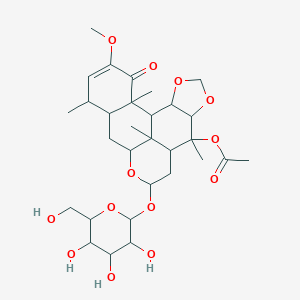![molecular formula C21H20N2O6 B236139 N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as DMF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMF belongs to the class of furamide compounds, which are known to have diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is not fully understood. However, it is believed that N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells against oxidative stress. N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide can be easily synthesized in the lab and can be used in various in vitro and in vivo experiments. However, N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has some limitations, such as its relatively low potency and specificity. N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide may also have off-target effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. One direction is to explore the potential therapeutic applications of N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in other diseases, such as cancer and cardiovascular diseases. Another direction is to investigate the molecular mechanisms of N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide's action, which may help to identify new targets for drug development. Additionally, the development of more potent and specific N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide analogs may lead to the discovery of new therapeutic agents. Furthermore, the use of N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in combination with other drugs may enhance its therapeutic efficacy and reduce its side effects.
Métodos De Síntesis
N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide can be synthesized via a multistep reaction process, starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dimethoxybenzoyl chloride with 4-methoxyaniline to form the intermediate, which is then reacted with furfurylamine to obtain N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. The yield of N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases. N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to have neuroprotective effects, which suggest that it may have potential in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide |
|---|---|
Fórmula molecular |
C21H20N2O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-26-14-7-8-15(19(12-14)28-3)20(24)23-16-11-13(6-9-17(16)27-2)22-21(25)18-5-4-10-29-18/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Clave InChI |
IFZZYTHLEXZPGE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)